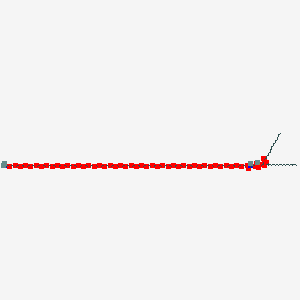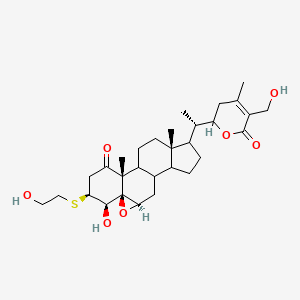
Flecainide-D4 acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flecainide-d4 (acetate) is a deuterium-labeled version of Flecainide acetate, a class 1C antiarrhythmic agent. Flecainide acetate is primarily used for the management of supraventricular arrhythmia by blocking the Nav1.5 sodium channel in the heart, which prolongs the cardiac action potential . The deuterium labeling in Flecainide-d4 (acetate) is used to study the pharmacokinetics and metabolic profiles of the drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Flecainide-d4 (acetate) involves the incorporation of deuterium into the Flecainide acetate moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of Flecainide-d4 (acetate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound .
Análisis De Reacciones Químicas
Types of Reactions
Flecainide-d4 (acetate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the stability and reactivity of the compound under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions of Flecainide-d4 (acetate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Flecainide-d4 (acetate) has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic pathways of Flecainide acetate.
Biology: Helps in understanding the interaction of Flecainide with biological targets, such as ion channels.
Medicine: Used in clinical studies to evaluate the efficacy and safety of Flecainide in treating arrhythmias.
Industry: Employed in the development of new antiarrhythmic drugs and in quality control processes.
Mecanismo De Acción
Flecainide-d4 (acetate) exerts its effects by blocking fast inward sodium channels in the heart, specifically the Nav1.5 sodium channel. This blockade prolongs the refractory period of the heart and shortens the duration of action potentials through the Purkinje fibers . Additionally, Flecainide prevents delayed rectifier potassium channels from opening, further lengthening the action potential .
Comparación Con Compuestos Similares
Similar Compounds
Encainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking properties.
Propafenone: Shares similar mechanisms of action but also has beta-blocking properties.
Metoprolol: A beta-blocker used for similar indications but with a different mechanism of action.
Uniqueness of Flecainide-d4 (acetate)
Flecainide-d4 (acetate) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C19H24F6N2O5 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
acetic acid;2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)/i9D2,10D2; |
Clave InChI |
RKXNZRPQSOPPRN-PQDNHERISA-N |
SMILES isomérico |
[2H]C([2H])(C(F)(F)F)OC1=CC(=C(C=C1)OC([2H])([2H])C(F)(F)F)C(=O)NCC2CCCCN2.CC(=O)O |
SMILES canónico |
CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)










